N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O/c1-10-8-13(4-5-14(10)18)19-17(24)15-6-7-16(21-20-15)23-12(3)9-11(2)22-23/h4-9H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHZCZLVHSVSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 463.35 g/mol. The structure features a pyridazine core substituted with a brominated phenyl group and a pyrazole moiety, which are crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Pyrazole derivatives, including this compound, have demonstrated significant inhibitory effects on various cancer cell lines. For instance, compounds that share structural similarities have shown IC50 values in the micromolar range against BRAF(V600E) and EGFR pathways, critical targets in cancer therapy .
| Compound | Target | IC50 (µM) |
|---|---|---|
| Example A | BRAF(V600E) | 26 |
| Example B | EGFR | 49.85 |
| N-(4-bromo...) | Not specifically tested yet | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential application in treating inflammatory diseases .
Antimicrobial Activity
This compound has also exhibited antimicrobial properties against various bacterial strains. In studies evaluating similar pyrazole derivatives, compounds demonstrated significant inhibition of bacterial growth, indicating potential for development as antimicrobial agents .
Case Studies
- Antitumor Efficacy : A study evaluated a series of pyrazole carboxamides for their cytotoxic effects against A549 lung cancer cells. The results indicated that certain derivatives led to apoptosis and inhibited cell proliferation significantly compared to controls .
- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound reduced nitric oxide production significantly, showcasing its potential as an anti-inflammatory therapeutic .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents on the phenyl group can enhance potency and selectivity against targeted pathways.
| Modification | Effect |
|---|---|
| Bromine substitution | Increased potency against BRAF |
| Dimethyl groups | Enhanced anti-inflammatory effects |
Scientific Research Applications
Anti-inflammatory Applications
Research has indicated that compounds similar to N-(4-bromo-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibit notable anti-inflammatory properties.
Key Findings :
- In vitro studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, compounds with similar structures demonstrated inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM, compared to standard anti-inflammatory agents like dexamethasone which showed lower inhibition rates at similar concentrations .
Antitumor Activity
The potential of this compound as an anti-cancer agent has been explored in various studies.
Case Studies :
- A study involving various pyrazole derivatives found that those with structural similarities to this compound exhibited promising IC50 values against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. Notably, certain derivatives showed IC50 values of 5.35 µM against HepG2 and 8.74 µM against A549 cells, indicating significant antitumor potential.
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives is well-documented, and this compound is no exception.
Research Overview :
- Studies have tested various derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives displayed significant antimicrobial activity comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .
Summary of Biological Activities
Chemical Reactions Analysis
Pyridazine Ring Formation
The mechanism involves nucleophilic attack of the aminopyrazole on a β-dicarbonyl compound, followed by cyclization and dehydration . For example:
-
Nucleophilic Attack : The amino group (-NH₂) of the pyrazole attacks a carbonyl carbon of the β-dicarbonyl compound.
-
Cyclization : A second nucleophilic attack forms a six-membered ring intermediate, which undergoes dehydration to yield the pyridazine-pyrazole fused system .
Pyrazole Substituent Formation
The pyrazole group is synthesized via 1,3-dipolar cycloaddition of diazo compounds with alkynes . For instance:
-
Diazo Generation : Tosylhydrazones are converted to diazo intermediates in situ.
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Cycloaddition : Reaction with alkynyl bromides forms the pyrazole scaffold .
Amide Bond Formation
The carboxamide linkage is formed using coupling agents like PyBop, which activates the carboxylic acid group for nucleophilic attack by the amine .
| Mechanism | Key Steps |
|---|---|
| Pyridazine ring formation | Nucleophilic attack → Cyclization → Dehydration |
| Pyrazole synthesis | Cycloaddition of diazo compounds + alkynes |
| Amide coupling | Activation → Coupling → Workup |
Reaction Conditions
The synthesis employs diverse reaction conditions optimized for each step:
| Step | Conditions | Catalysts/Solvents |
|---|---|---|
| Pyridazine ring formation | Refluxing ethanol or DMF, acidic conditions | β-dicarbonyls, catalytic HCl |
| Pyrazole synthesis | Room temperature, anhydrous conditions | Pd catalysts (e.g., Pd(PPh₃)₄), DMF |
| Amide coupling | Room temperature, inert atmosphere | PyBop, DMF, Cs₂CO₃ |
Biological Implications
The compound exhibits therapeutic potential due to its structural features:
-
Pyrazole Substituent : Known for anti-inflammatory and anticancer activity, likely through kinase inhibition (e.g., Aurora-A, CDK2) .
-
Pyridazine Core : Enhances bioavailability and interaction with biological targets.
| Activity | Mechanism | Key Reference |
|---|---|---|
| Kinase inhibition | Binding to ATP-binding pockets | |
| Anticancer effects | Cell cycle regulation, apoptosis induction |
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyridazine vs. Pyrazoline/Pyrazole Derivatives: The target compound’s pyridazine core (a six-membered ring with two adjacent nitrogen atoms) differs from pyrazoline derivatives (partially saturated five-membered rings with two nitrogen atoms) reported in . Pyridazines often exhibit distinct electronic properties and hydrogen-bonding capabilities compared to pyrazolines, influencing solubility and binding interactions .
Substituent Analysis
- Carboxamide Functionality: The carboxamide group at the pyridazine 3-position is a critical feature shared with patented compounds in –6. For instance, 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide () also employs a pyridazine-3-carboxamide scaffold but incorporates a triazole substituent and deuterated methyl group, which may enhance metabolic stability compared to the target’s brominated phenyl group .
- Halogenated Aromatic Groups :
Crystallographic and Physicochemical Properties
Crystallography Tools and Methods
- Structural characterization of similar compounds (e.g., ) relies on tools like SHELX for refinement and ORTEP-3 for graphical representation . These methods ensure accurate determination of bond lengths, angles, and hydrogen-bonding patterns, which are critical for understanding molecular interactions .
Hydrogen Bonding and Crystal Packing
- Hydrogen-bonding patterns, analyzed via graph set theory (), are pivotal in predicting solubility and stability.
Data Table: Key Structural Features of Comparable Compounds
Q & A
Q. Which software suites streamline crystallographic refinement and visualization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
